Analytical Target Specificity: M2 Metabolite Quantification vs. Parent Drug or M5
Regorafenib(Pyridine)-N-oxide-d3 is specifically labeled for the M2 metabolite (Regorafenib N-oxide), whereas Regorafenib-d3 is labeled for the parent drug. In a validated UPLC-MS/MS method for rat plasma, regorafenib D3 served as the internal standard for regorafenib (parent), but a separate deuterated standard (the target compound) would be required for accurate quantification of the M2 metabolite due to its distinct molecular structure (N-oxide) and mass transition [1]. The human plasma LC-MS/MS method simultaneously quantifies regorafenib, M2, and M5, each requiring matched internal standards to correct for differential ionization and matrix effects [2].
| Evidence Dimension | Analytical target specificity |
|---|---|
| Target Compound Data | Targets Regorafenib N-oxide (M2) metabolite (MW ~501.8 g/mol, N-oxide functional group) |
| Comparator Or Baseline | Regorafenib-d3: targets parent drug regorafenib (MW ~485.8 g/mol, no N-oxide); N-Desmethyl Regorafenib N-oxide-d3: targets M5 metabolite (MW ~487.8 g/mol) |
| Quantified Difference | Mass shift: +3 Da for target vs unlabeled M2; distinct retention time and MS/MS fragmentation pattern compared to parent-targeting IS |
| Conditions | UPLC-MS/MS with electrospray ionization positive mode; rat and human plasma matrices |
Why This Matters
Using the correct SIL-IS for the specific analyte (M2) is essential to avoid systematic bias in quantification due to differences in ionization efficiency, recovery, and matrix effects between structurally distinct compounds.
- [1] Lu Y, et al. Development of a UPLC-MS/MS method and its application for the pharmacokinetic analysis of regorafenib in rats. Sci Rep. 2026. View Source
- [2] Allard M, et al. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. J Pharm Biomed Anal. 2017;142:42-48. View Source
